1-Bromobutane-2,2-D2

Overview

Description

1-Bromobutane-2,2-D2, also known as deuterated 1-bromobutane, is a deuterium-labeled form of the organic compound 1-bromobutane (C4H9Br) . It is a colorless liquid that is insoluble in water, but soluble in ethanol and diethyl ether .

Synthesis Analysis

1-Bromobutane is a primary alkyl halide and is produced from bimolecular nucleophilic substitution reactions (Sn2). The synthesis of 1-bromobutane involves reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid, which reacts with the butan-1-ol to produce 1-bromobutane .

Molecular Structure Analysis

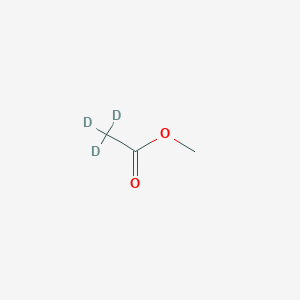

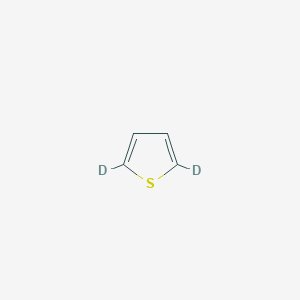

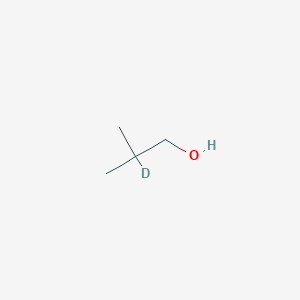

The molecular formula of 1-Bromobutane-2,2-D2 is C4H9Br . The structure includes a butyl group (four carbon atoms in a row) with a bromine atom attached to one end and two deuterium atoms attached to the second carbon atom .

Chemical Reactions Analysis

As a primary haloalkane, 1-Bromobutane-2,2-D2 is especially prone to SN2 type reactions . It is commonly used as an alkylating agent, and when combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent .

Physical And Chemical Properties Analysis

1-Bromobutane-2,2-D2 has a molecular weight of 139.03 g/mol . It is a colorless liquid that is insoluble in water but soluble in ethanol and diethyl ether . The compound has a density of 1.276~279 at 20°C, a melting point of -112.4°C, and a boiling point of 101.6°C .

Scientific Research Applications

Synthesis Improvement

1-Bromobutane is a fundamental compound in basic organic experiments, especially in university settings. Mao Wu-ta (2014) discusses the traditional synthesis process's problems and proposes modifications to simplify the procedure and enhance reaction efficiency (Mao Wu-ta, 2014).

ESR Spectroscopy Studies

M. Bonin, F. Williams (1971) studied the radiation damage in 1-bromobutane through ESR spectroscopy. They utilized aligned crystals to achieve well-resolved spectra, identifying the Br2−.. center and the n-butyl radical (Bonin, Williams, 1971).

Separation of Haloalkane Isomers

Jiarui Wu and colleagues (2022) highlighted the challenge of separating haloalkane isomers. They developed a solid supramolecular adsorption material, BrP[5]L, that achieved near-ideal selectivity in separating 1-/2-bromoalkane isomers (Wu et al., 2022).

Microwave Spectra Analysis

The microwave spectrum of 1-bromobutane was measured using chirped-pulse Fourier transform microwave spectroscopy by Soohyun Ka and colleagues (2015). They analyzed various conformers and rotational constants, providing insights into the properties of gas molecules (Ka et al., 2015).

Gas Chromatographic Quantification

C. B'hymer, K. Cheever (2005) developed a procedure to detect and quantify 1- and 2-bromopropane in human urine, using 1-bromobutane as an internal standard. This method is crucial for assessing the health concerns of workers exposed to bromopropanes (B'hymer, Cheever, 2005).

NMR Kinetics Study

T. A. Mobley (2015) described an organic chemistry experiment using 1H NMR spectroscopy to study the kinetics of the reaction between 1-bromobutane and iodide. This experiment helps students understand the concentration-dependence of organic substrates and nucleophiles (Mobley, 2015).

Surface Chemistry Analysis

D. Rampulla et al. (2006) investigated the enantioselective surface chemistry of chiral R-2-bromobutane on naturally chiral Cu surfaces. This study is significant for understanding the surface reactions of halogenated compounds (Rampulla et al., 2006).

Teaching and Educational Applications

Xinyun Zhao and colleagues (2018) employed short-video assisted teaching in organic chemistry laboratories, using the preparation of 1-bromobutane as a case study. This method enhanced undergraduates' understanding and efficiency in experimental content (Zhao et al., 2018).

Mechanism of Action

Mode of Action

. In these reactions, a nucleophile or base (often a biological target such as a protein or DNA molecule) interacts with the haloalkane, leading to the substitution of the halogen atom or the elimination of a molecule of hydrogen halide.

Biochemical Pathways

For instance, they can participate in the synthesis of alkenes through dehydrohalogenation . This process could potentially affect various metabolic pathways, depending on the specific context and conditions.

Safety and Hazards

properties

IUPAC Name |

1-bromo-2,2-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobutane-2,2-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)

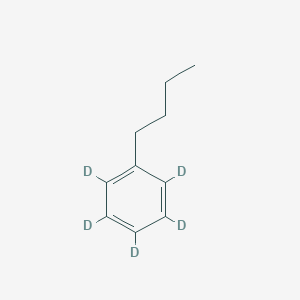

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)